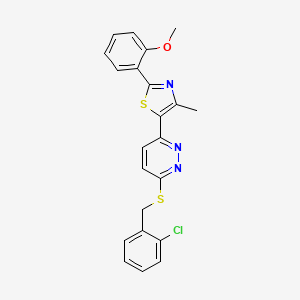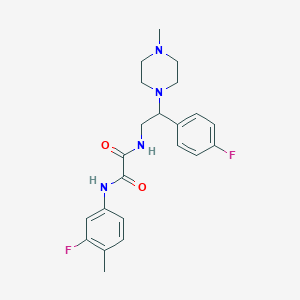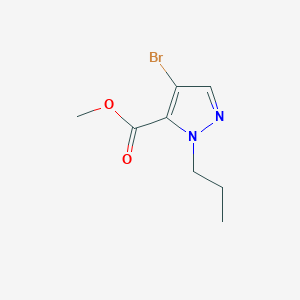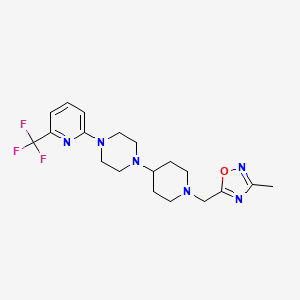![molecular formula C24H23N3O4S B2407054 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941878-90-6](/img/structure/B2407054.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide” is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a phenyl ring, which is then attached to a butanamide group with a methoxyphenylsulfonyl substituent .
Molecular Structure Analysis
The benzimidazole group in this compound is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The butanamide group consists of a four-carbon chain (butane) with an amide functional group at one end. The methoxyphenylsulfonyl group is a phenyl ring with a sulfonyl and a methoxy group attached .Chemical Reactions Analysis
Benzimidazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions at the benzene ring . The butanamide and methoxyphenylsulfonyl groups may also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and the degree of conjugation in the molecule .Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new compounds, including benzimidazole derivatives, have been explored for their potential in photodynamic therapy (PDT). For instance, a study on the new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base demonstrated significant potential for PDT in cancer treatment. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Further research into benzimidazole derivatives has led to discoveries in antitumor activities. For example, the study on farnesyltransferase inhibitors identified compounds with low-nanomolar FT inhibitors showing cellular activity at concentrations below 100 nM. These compounds achieved curative efficacy in preclinical models, demonstrating the potential for clinical trials as antitumor agents (Hunt et al., 2000).
Antiulcer Agents
The design, synthesis, and structure-activity relationships of novel ALS inhibitors have been investigated, with some compounds showing good activity against a range of species, indicating potential as leads for antiulcer medication development (Ren et al., 2000).
Corrosion Inhibition
Benzimidazole derivatives have also been evaluated for their corrosion inhibition efficacy. Research into imidazole derivatives as corrosion inhibitors for mild steel in acidic solutions highlighted their potential for industrial applications. These compounds demonstrated strong adsorption following the Langmuir model and were identified as mixed-type corrosion inhibitors, offering significant protection against corrosion (Prashanth et al., 2021).
Organocatalysis
Organocatalysis by imidazole derivatives has been explored, with compounds such as 4-(3-methylimidazolium)butane sulfonate demonstrating efficiency in aziridine ring-opening reactions. This showcases the potential of imidazole-based zwitterions in catalyzing regioselective chemical reactions, applicable even to gram-scale synthesis (Ghosal et al., 2016).
Mecanismo De Acción
The mechanism of action of this compound is not clear without more information. Benzimidazole derivatives have been studied for their potential biological activities, including anticancer, antiviral, and antimicrobial effects . The specific activity of this compound would likely depend on the presence and position of the butanamide and methoxyphenylsulfonyl groups .
Direcciones Futuras
The study of benzimidazole derivatives and related compounds is an active area of research, with potential applications in medicinal chemistry, materials science, and other fields . Future research on this specific compound could involve exploring its synthetic routes, studying its reactivity, investigating its potential biological activities, and assessing its safety profile .
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methoxyphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-31-17-12-14-18(15-13-17)32(29,30)16-6-11-23(28)25-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)27-24/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWLVGCGYLKLTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2406971.png)
![1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2406974.png)


![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2406983.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)
